1-(6-Fluoropyridin-3-yl)ethanone
Overview
Description
1-(6-Fluoropyridin-3-yl)ethanone is an organic compound with the molecular formula C7H6FNO and a molecular weight of 139.13 g/mol It is a fluorinated derivative of pyridine, characterized by the presence of a fluorine atom at the 6-position of the pyridine ring and an ethanone group at the 3-position
Preparation Methods
The synthesis of 1-(6-Fluoropyridin-3-yl)ethanone can be achieved through several synthetic routes. One common method involves the fluorination of pyridine derivatives. . The reaction conditions typically involve the use of solvents like acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial production methods for this compound may involve multi-step processes, including the preparation of intermediate compounds followed by selective fluorination and subsequent functional group transformations . These methods are designed to optimize yield and purity while minimizing the production of unwanted by-products.
Chemical Reactions Analysis
1-(6-Fluoropyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(6-Fluoropyridin-3-yl)ethanone has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs that target specific biological pathways, such as enzyme inhibitors or receptor modulators.
Mechanism of Action
The mechanism of action of 1-(6-Fluoropyridin-3-yl)ethanone depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular processes. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets, leading to improved efficacy and reduced side effects .
Comparison with Similar Compounds
1-(6-Fluoropyridin-3-yl)ethanone can be compared with other fluorinated pyridine derivatives, such as:
- 1-(2-Fluoropyridin-3-yl)ethanone
- 1-(4-Fluoropyridin-3-yl)ethanone
- 1-(6-Chloropyridin-3-yl)ethanone
These compounds share similar structural features but differ in the position and nature of the substituents on the pyridine ring.
Properties
IUPAC Name |
1-(6-fluoropyridin-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c1-5(10)6-2-3-7(8)9-4-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQPPKSWFCUWCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90517899 | |
Record name | 1-(6-Fluoropyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90517899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84331-14-6 | |
Record name | 1-(6-Fluoropyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90517899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(6-fluoropyridin-3-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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